Uracil-5-ylacetic acid
Overview
Description
Uracil-5-ylacetic acid is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the chemical formula C6H6N2O4 and a molecular weight of 170.12 g/mol . It is characterized by the presence of a carboxylic acid group attached to the fifth position of the uracil ring, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
Uracil-5-ylacetic acid, also known as 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid, primarily targets thymidylate synthase (TYMS) . TYMS is an enzyme that catalyzes a rate-limiting step in nucleotide synthesis, making it a critical target in chemotherapy .
Mode of Action
The compound interacts with its target, TYMS, by binding to the enzyme and inhibiting its function . This interaction disrupts the normal biosynthesis of nucleic acids, leading to the misincorporation of fluoronucleotides into RNA and DNA . The misincorporation of these molecules into the DNA structure can lead to DNA damage and cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nucleotide synthesis pathway . By inhibiting TYMS, the compound disrupts the normal synthesis of nucleotides, particularly thymidine monophosphate (dTMP), from deoxyuridine monophosphate (dUMP) . This disruption can lead to a decrease in the dTTP pool within the cell, an increase in the pools of dUTP and FdUTP, and the incorporation of these molecules during DNA replication .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in determining its bioavailability . . It’s worth noting that the pharmacokinetics of similar compounds, such as 5-fluorouracil, have been studied extensively .
Result of Action
The primary result of this compound’s action is the inhibition of cell division and the induction of cell death . By disrupting nucleotide synthesis and causing DNA damage, the compound can halt the proliferation of cancer cells and induce apoptosis . This makes this compound a potential therapeutic agent for various cancers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the stability and reactivity of uracil derivatives . Additionally, the presence of other molecules, such as proteins or other drugs, can also impact the compound’s action . .
Biochemical Analysis
Biochemical Properties
Uracil-5-ylacetic acid plays a significant role in biochemical reactions, particularly those involving nucleic acids. It interacts with several enzymes and proteins, including thymidylate synthase and ribonucleotide reductase, which are crucial for DNA synthesis and repair. The interactions between this compound and these enzymes often involve hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of transcription factors and kinases, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the flux of metabolic pathways, thereby impacting energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, and inhibit or activate enzymes involved in nucleotide metabolism. For example, this compound can inhibit thymidylate synthase, leading to a decrease in thymidine triphosphate (TTP) levels and subsequent DNA synthesis inhibition. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cellular functions and promote cell survival, while at high doses, it can exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase and uridine phosphorylase, which are responsible for the catabolism and salvage of pyrimidine nucleotides. These interactions can affect the levels of metabolites and influence the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For instance, it can be transported by nucleoside transporters and bind to plasma proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can impact its biological activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often found in the nucleus and cytoplasm, where it can interact with nucleic acids and enzymes involved in nucleotide metabolism. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uracil-5-ylacetic acid typically involves the reaction of uracil with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the uracil nitrogen attacks the electrophilic carbon of bromoacetic acid, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Uracil-5-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The uracil ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted uracil compounds .
Scientific Research Applications
Uracil-5-ylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Comparison with Similar Compounds
Uracil: The parent compound, lacking the acetic acid group.
5-Fluorouracil: A fluorinated derivative used in cancer treatment.
Cytosine: Another pyrimidine nucleobase with similar structural features.
Uniqueness: Uracil-5-ylacetic acid is unique due to the presence of the acetic acid group, which imparts additional reactivity and potential for forming derivatives. This makes it more versatile compared to its parent compound, uracil, and other similar nucleobases .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGODTQUYAKZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305198 | |
Record name | Uracil-5-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20763-91-1 | |
Record name | NSC169680 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Uracil-5-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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